molecular formula C9H10O3 B1271440 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6006-82-2

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No. B1271440
Key on ui cas rn: 6006-82-2
M. Wt: 166.17 g/mol
InChI Key: JADSGOFBFPTCHG-UHFFFAOYSA-N
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Patent
US05486527

Procedure details

A solution of phosphorus tribromide (8.1 g) in carbon tetrachloride (50 ml) was added dropwise over 30 minutes to a stirred solution of 3,4-methylenedioxyphenethyl alcohol (15.0 g) (see Preparation 5) in carbon tetrachloride (200 ml) and the mixture was heated under reflux for 3 hours, washed sequentially with water (twice), 5M aqueous sodium hydroxide solution and water, dried over magnesium sulphate and evaporated. The residue was purified by chromatography on silica (100 g) using carbon tetrachloride as the eluant. Appropriate fractions were combined and evaporated to give the title compound as a pale yellow oil (8.3 g, 40%), which was characterised by its 1H-NMR spectrum.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH2:5]1[O:16][C:15]2[CH:14]=[CH:13][C:9]([CH2:10][CH2:11]O)=[CH:8][C:7]=2[O:6]1>C(Cl)(Cl)(Cl)Cl>[CH2:5]1[O:16][C:15]2[CH:14]=[CH:13][C:9]([CH2:10][CH2:11][Br:2])=[CH:8][C:7]=2[O:6]1

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
15 g
Type
reactant
Smiles
C1OC=2C=C(CCO)C=CC2O1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed sequentially with water (twice), 5M aqueous sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (100 g)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(CCBr)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 121.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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